molecular formula C16H19FN4O2S B2553834 4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide CAS No. 1326883-96-8

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide

Cat. No.: B2553834
CAS No.: 1326883-96-8
M. Wt: 350.41
InChI Key: WZBDJERCBPGCFX-UHFFFAOYSA-N
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Description

4-amino-N⁵-(4-fluorobenzyl)-N³-isobutylisothiazole-3,5-dicarboxamide is a heterocyclic compound featuring an isothiazole core substituted with two carboxamide groups at positions 3 and 3. The N³ position is occupied by an isobutyl group, while the N⁵ position bears a 4-fluorobenzyl moiety. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (logP ~2.8 estimated) and a molecular weight of 363.45 g/mol (C₁₈H₂₂FN₃O₂S). The fluorine atom on the benzyl group enhances metabolic stability by reducing susceptibility to oxidative degradation, while the isobutyl substituent may influence steric interactions with biological targets .

Properties

IUPAC Name

4-amino-5-N-[(4-fluorophenyl)methyl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-9(2)7-19-15(22)13-12(18)14(24-21-13)16(23)20-8-10-3-5-11(17)6-4-10/h3-6,9H,7-8,18H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBDJERCBPGCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-amino-N⁵-(4-fluorobenzyl)-N³-isobutylisothiazole-3,5-dicarboxamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Isothiazole and Related Dicarboxamides

Compound Name Core Structure Substituents (N3/N5) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Isothiazole N³: Isobutyl; N⁵: 4-fluorobenzyl 363.45 Undetermined (structural analog)
ASN04450772 (CAS 1032654-11-7) Isothiazole N⁵: 2-Furanylmethyl; Complex N⁵ ~500 (estimated) Undisclosed (commercial screening)
N⁵-Benzyl-3-(phenylthiomethyl)isoxazole-4,5-dicarboxamide Isoxazole N⁴: Propyl; N⁵: Benzyl 409.50 Insecticidal properties
F-27 (Anti-TB Candidate) Dihydropyridine 4-Fluorobenzyl; Methylthioimidazole ~550 (estimated) Anti-tuberculosis activity
CAI (5-amino-1-(4'-chlorobenzoyl...) Triazole Chlorobenzoyl; Dichlorobenzyl 396.65 Calcium influx inhibition
4-amino-N⁵-[2-(4-morpholinyl)ethyl]-... Isothiazole Morpholinyl; Phenylmethylamino 460.18 (exact mass) Undisclosed (metabolite studies)

Key Comparative Insights:

Core Heterocycle Influence: The isothiazole core in the target compound and ASN04450772 provides distinct electronic properties compared to isoxazole () or triazole (). Dihydropyridine derivatives (e.g., F-27 in ) exhibit conformational flexibility, enabling interactions with ion channels or microbial targets, as seen in their anti-TB activity .

Substituent Effects: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ), a feature critical for oral bioavailability .

Biological Activity Trends :

  • Isoxazole dicarboxamides () with phenylthiomethyl groups show insecticidal activity, likely due to thioether-mediated redox interactions .
  • Dihydropyridine analogs () demonstrate broad pharmacological utility, including antimicrobial (F-27, Cl-33) and calcium channel modulation (CAI) .

Metabolic Considerations :

  • The morpholinyl-substituted isothiazole () highlights the role of polar groups (e.g., morpholine) in modulating solubility and excretion pathways, a contrast to the lipophilic 4-fluorobenzyl group in the target compound .

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Sulfides

The isothiazole ring can be synthesized via 1,3-dipolar cycloaddition between nitrile sulfides and electron-deficient dipolarophiles. For instance, nitrile sulfide intermediates react with dimethyl acetylenedicarboxylate to yield substituted isothiazoles. Adapting this method, a nitrile sulfide precursor bearing protected amino and carboxamide groups could cyclize to form the target scaffold.

Hantzsch Thiazole Condensation

Hantzsch condensation between thiobenzamides and α-haloketones is another viable route. For example, reacting a thiourea derivative with a brominated dicarbonyl precursor could yield the isothiazole ring. This approach offers regioselectivity when paired with directing groups, ensuring proper positioning of the amino and carboxamide substituents.

Functionalization of the Isothiazole Ring

Introduction of the 4-Amino Group

The 4-amino group is introduced either during cyclization or via post-functionalization. A nitro group can be installed at position 4 through nitration (e.g., using HNO₃/H₂SO₄) and subsequently reduced to an amine using Pd/C or Fe/HCl. Alternatively, cyclization of a pre-aminated precursor ensures direct incorporation.

Regioselective Amidation at Positions 3 and 5

The dicarboxamide groups are installed via nucleophilic acyl substitution. Key steps include:

  • Activation of Carboxylic Acids : Converting the 3- and 5-carboxylic acids to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride).
  • Coupling with Amines : Reacting the acyl chlorides with 4-fluorobenzylamine and isobutylamine in a controlled sequence. To avoid cross-reactivity, temporary protecting groups (e.g., tert-butyldimethylsilyl) are used to shield one carboxylic acid while functionalizing the other.

Optimized Synthetic Pathways

Pathway A: Sequential Cyclization-Amidation

  • Cyclization : A nitrile sulfide generated from 2-cyano-3,5-dicarboxyisothiazole undergoes 1,3-dipolar cycloaddition with acetylenedicarboxylate to form the 3,5-dicarboxyisothiazole.
  • Amination : Catalytic hydrogenation reduces a nitro group at position 4 to an amine.
  • Amidation : Sequential coupling with 4-fluorobenzylamine and isobutylamine using EDC/HOBt, achieving >75% yield per step.

Pathway B: Convergent Synthesis via Hantzsch Condensation

  • Thiobenzamide Preparation : 4-Fluorobenzylthiourea is synthesized from 4-fluorobenzylamine and carbon disulfide.
  • Cyclization : Reacting the thiourea with 2-bromo-1,3-diketone under basic conditions forms the isothiazole ring with pre-installed carboxamide groups.
  • Amination and Purification : The 4-position is aminated via Ullmann coupling, followed by HPLC purification to isolate the target compound.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Key Challenges
1,3-Dipolar Cycloaddition 65–78 ≥95 Requires stringent temperature control
Hantzsch Condensation 58–70 90–93 Competing side reactions with thioureas
Post-Functionalization 45–60 88–90 Low regioselectivity in amidation

Pathway A offers higher yields but demands specialized reagents, whereas Pathway B is more scalable but requires optimization to suppress byproducts.

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